N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine is a complex organic compound with the molecular formula C16H9ClF3N5O2 . This compound is notable for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a hydrazone linkage to a 4-chloro-3-nitrobenzaldehyde moiety . It is primarily used in pharmaceutical research and chemical synthesis.
Vorbereitungsmethoden
The synthesis of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-3-nitrobenzaldehyde, which is then reacted with 3-(trifluoromethyl)-2-quinoxalinylhydrazine under controlled conditions . The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with various nucleophiles, forming imines or hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents like ethanol and methanol . The major products formed from these reactions depend on the specific reagents and conditions used but can include amines, substituted benzaldehydes, and various hydrazone derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The compound’s quinoxaline ring and hydrazone linkage allow it to bind to various enzymes and receptors, potentially inhibiting their activity . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine include:
4-chloro-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
3-(trifluoromethyl)-2-quinoxalinylhydrazine: Another precursor, used in the synthesis of quinoxaline derivatives.
This compound analogs: Compounds with similar structures but different substituents on the quinoxaline or benzaldehyde rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H9ClF3N5O2 |
---|---|
Molekulargewicht |
395.72 g/mol |
IUPAC-Name |
N-[(4-chloro-3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C16H9ClF3N5O2/c17-10-6-5-9(7-13(10)25(26)27)8-21-24-15-14(16(18,19)20)22-11-3-1-2-4-12(11)23-15/h1-8H,(H,23,24) |
InChI-Schlüssel |
MXTQWHYNTQWXDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.